1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid
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Overview
Description
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family. . The structure of this compound includes an imidazoquinoxaline core with two methyl groups and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated imidazoquinoxaline derivative.
Scientific Research Applications
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various cellular processes . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate: This ester derivative has similar biological activities but differs in its chemical properties due to the presence of an ester group instead of a carboxylic acid.
Imidazo[1,2-a]quinoxaline derivatives: Various derivatives of imidazoquinoxaline exhibit different biological activities and chemical properties, depending on the substituents attached to the core structure.
Uniqueness
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and a carboxylic acid functional group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-6-3-4-8-9(5-6)16-7(2)10(13(18)19)15-11(16)12(17)14-8/h3-5H,1-2H3,(H,14,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVGWYSZEWCQAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=NC(=C(N23)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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